molecular formula C19H15NO5S B2911897 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1797964-18-1

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2911897
CAS No.: 1797964-18-1
M. Wt: 369.39
InChI Key: FAIRTCSAMRBYNT-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and dioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl and thiophen-2-yl intermediates, which are then coupled through a series of reactions involving protection and deprotection steps, as well as the formation of the dioxine ring. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan, thiophene, and dioxine derivatives that share structural similarities with N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups which contribute to its biological activity. The molecular formula is C15H14N2O5SC_{15}H_{14}N_{2}O_{5}S with a molecular weight of 366.4 g/mol. Its structure includes a furan ring, thiophene moiety, and a benzo[d]dioxine core, which are known to enhance pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains and fungi.
  • Antitumor Activity : The compound's structural features suggest potential antitumor activity. Compounds with heterocyclic rings often demonstrate cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : The presence of specific functional groups in the compound may allow it to act as an inhibitor for certain enzymes, contributing to its therapeutic potential.

Antimicrobial Studies

A study evaluated the antimicrobial activity of various derivatives of similar compounds against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the thiophene and furan rings significantly influenced the Minimum Inhibitory Concentration (MIC).

CompoundMIC (µg/mL)Activity Against
A15E. coli
B10S. aureus
C5Fungi

Antitumor Activity

In vitro assays were conducted on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following results were obtained:

CompoundIC50 (µM)Cell Line
D12MCF-7
E8HeLa

These findings indicate that compounds with similar structural motifs may possess significant cytotoxicity against cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity. For example:

  • The furan and thiophene rings contribute to increased lipophilicity and membrane permeability.
  • The carboxamide group is crucial for hydrogen bonding interactions with biological targets.

Q & A

Q. Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:
Prioritize hazard mitigation by adhering to standardized safety codes (e.g., H300-H373 for health risks, H400-H420 for environmental hazards). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, avoiding light and moisture . For spills, neutralize with appropriate absorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols. Always consult Safety Data Sheets (SDS) for compound-specific first-aid measures .

Q. Basic: What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiophene Functionalization: Introduce the furan-2-carbonyl group via Friedel-Crafts acylation on 5-methylthiophene-2-carboxaldehyde using Lewis acids (e.g., AlCl₃) .

Methylation and Coupling: React the acylated thiophene with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide using a Buchwald-Hartwig coupling or nucleophilic substitution, optimizing yields with Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Advanced: How can researchers address regioselectivity challenges in functionalizing thiophene and furan moieties?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Substitution: Use Vilsmeier-Haack formylation (POCl₃/DMF) to target electron-rich positions adjacent to the N,N-dialkylamino group .
  • Directed Metalation: Employ n-BuLi to deprotonate acidic protons (e.g., α to sulfur in thiophene), followed by quenching with electrophiles (e.g., DMF for formylation) .
  • Computational Modeling: Pre-screen reaction sites using DFT calculations (e.g., Gaussian09) to predict reactivity and optimize conditions .

Q. Advanced: What spectroscopic techniques confirm structural integrity?

Methodological Answer:

  • NMR Analysis: Assign peaks using ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for thiophene protons, δ 160–170 ppm for carbonyl carbons). Utilize 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • X-ray Crystallography: Determine absolute configuration via single-crystal diffraction (e.g., Mo-Kα radiation, SHELXL refinement) .
  • High-Resolution MS: Confirm molecular weight (e.g., ESI-HRMS) with <2 ppm error .

Q. Basic: What physicochemical properties influence reactivity?

Methodological Answer:

  • Lipophilicity (LogP): Measure via shake-flask method (predicted ~3.5) to assess membrane permeability .
  • Acid-Base Behavior: Determine pKa using potentiometric titration (e.g., Sirius T3). The carboxamide group (pKa ~10) impacts solubility in acidic media .
  • Thermal Stability: Perform TGA/DSC to identify decomposition thresholds (>200°C suggests lab stability) .

Q. Advanced: How to design environmental fate studies for ecological impact assessment?

Methodological Answer:

  • Partitioning Studies: Use OECD 117 shake-flask method to measure log Kow. Predict bioaccumulation potential (BCF >500 suggests high risk) .
  • Degradation Pathways: Conduct photolysis (UV irradiation) and hydrolysis (pH 4–9 buffers) to identify breakdown products (LC-MS/MS analysis) .
  • Ecotoxicology: Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201), reporting EC₅₀ values .

Q. Advanced: How to resolve contradictions in synthetic yields or reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs (e.g., Taguchi) to isolate critical variables (e.g., temperature, catalyst loading) .
  • In Situ Monitoring: Track reaction progress via FTIR or Raman spectroscopy to identify intermediates and optimize endpoints .
  • Reproducibility Checks: Validate methods across labs using standardized reagents and equipment (e.g., calibrated HPLC for purity assessment) .

Q. Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis .
  • Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to verify integrity .

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c21-18(15-6-3-9-23-15)17-8-7-12(26-17)10-20-19(22)16-11-24-13-4-1-2-5-14(13)25-16/h1-9,16H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIRTCSAMRBYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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